7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound is characterized by its unique spiro structure, which includes a diazaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6,8-diazaspiro[35]non-6-ene-5,9-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Wissenschaftliche Forschungsanwendungen
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The compound binds to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spiro structure and has been studied for its inhibitory effects on the KRAS G12C protein.
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione: Another spiro compound with potential biological activities.
Uniqueness
7-Amino-6,8-diazaspiro[3
Eigenschaften
Molekularformel |
C7H9N3O2 |
---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
7-amino-6,8-diazaspiro[3.5]non-7-ene-5,9-dione |
InChI |
InChI=1S/C7H9N3O2/c8-6-9-4(11)7(2-1-3-7)5(12)10-6/h1-3H2,(H3,8,9,10,11,12) |
InChI-Schlüssel |
CGLRYJNNZQXCOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(=O)NC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.